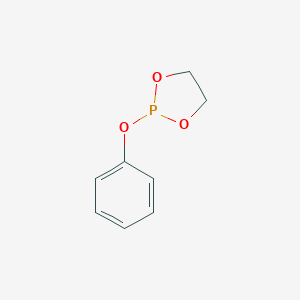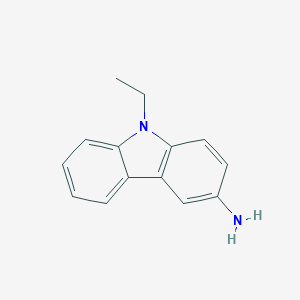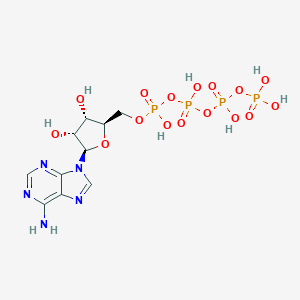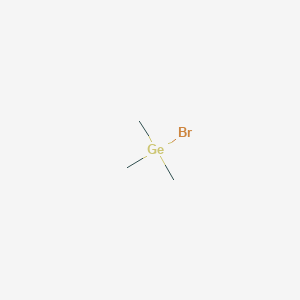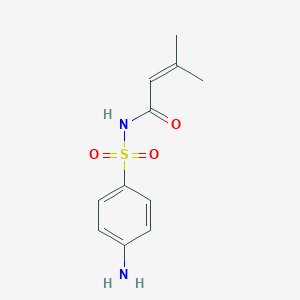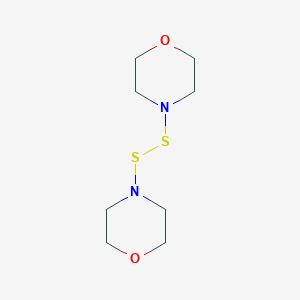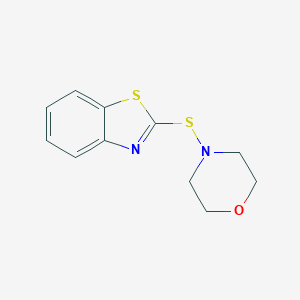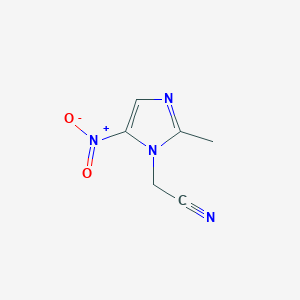
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro-, commonly known as nitroimidazole, is a chemical compound that has been widely used in scientific research for its unique properties. Nitroimidazole is a versatile compound that has been studied extensively for its applications in various fields of science. In
Applications De Recherche Scientifique
Nitroimidazole has been extensively studied for its applications in various fields of science. In the field of medicine, nitroimidazole has been used as a diagnostic tool for detecting hypoxia in tumors. It has also been used as an anti-cancer agent due to its ability to selectively target hypoxic cells. In addition, nitroimidazole has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory bowel disease.
In the field of microbiology, nitroimidazole has been used as an antibiotic for the treatment of anaerobic bacterial infections. It has also been studied for its ability to inhibit the growth of protozoan parasites, such as Giardia and Trichomonas.
Mécanisme D'action
The mechanism of action of nitroimidazole is based on its ability to selectively target hypoxic cells. Hypoxic cells are cells that are deprived of oxygen, which is a common characteristic of many tumors. Nitroimidazole is reduced in hypoxic cells, producing toxic intermediates that cause DNA damage and ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
Nitroimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as nitroreductase, which is involved in the activation of nitroimidazole. It has also been shown to induce oxidative stress and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Nitroimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cells. However, nitroimidazole has some limitations, such as its potential toxicity to cells and its potential to interfere with other cellular processes.
Orientations Futures
There are several future directions for the study of nitroimidazole. One area of research is the development of new nitroimidazole derivatives with improved properties, such as increased selectivity or reduced toxicity. Another area of research is the use of nitroimidazole in combination with other drugs or therapies to enhance their effectiveness. Additionally, the use of nitroimidazole in the treatment of other diseases, such as inflammatory bowel disease, is an area of ongoing research.
Conclusion:
In conclusion, nitroimidazole is a versatile compound that has been extensively studied for its applications in various fields of science. Its unique properties, such as its ability to selectively target hypoxic cells, make it a valuable tool for scientific research. Further research into nitroimidazole and its derivatives will likely lead to new discoveries and applications in the future.
Méthodes De Synthèse
Nitroimidazole can be synthesized through a multi-step process involving the reaction of imidazole with cyanomethyl chloride, followed by the addition of nitromethane and subsequent reduction. This process yields a high yield of pure nitroimidazole, making it a popular choice for scientific research.
Propriétés
Numéro CAS |
1008-49-7 |
|---|---|
Nom du produit |
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro- |
Formule moléculaire |
C6H6N4O2 |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,3H2,1H3 |
Clé InChI |
IYTZFCYXBYJPPR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC#N)[N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1CC#N)[N+](=O)[O-] |
Autres numéros CAS |
1008-49-7 |
Synonymes |
2-Methyl-5-nitro-1H-imidazole-1-acetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



